molecular formula C13H13N3O2 B13851830 Ethyl 4-methyl-2-pyridin-3-ylpyrimidine-5-carboxylate

Ethyl 4-methyl-2-pyridin-3-ylpyrimidine-5-carboxylate

Cat. No.: B13851830
M. Wt: 243.26 g/mol
InChI Key: JGRAIKYAJCEVAE-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-pyridin-3-ylpyrimidine-5-carboxylate is a heterocyclic compound that features a pyrimidine ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antiviral, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-pyridin-3-ylpyrimidine-5-carboxylate typically involves the condensation of appropriate pyridine and pyrimidine precursors. One common method involves the reaction of 4-methyl-2-pyridin-3-ylpyrimidine-5-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride . The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-pyridin-3-ylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted pyrimidine and pyridine derivatives .

Scientific Research Applications

Ethyl 4-methyl-2-pyridin-3-ylpyrimidine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-pyridin-3-ylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Ethyl 4-methyl-2-pyridin-3-ylpyrimidine-5-carboxylate can be compared with other pyrimidine and pyridine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties compared to other similar compounds .

Properties

IUPAC Name

ethyl 4-methyl-2-pyridin-3-ylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-3-18-13(17)11-8-15-12(16-9(11)2)10-5-4-6-14-7-10/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRAIKYAJCEVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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